Solifenacin succinate is an active pharmaceutical ingredient (API) primarily investigated for its role in managing overactive bladder (OAB) symptoms. [] While not directly derived from natural sources, its structure is inspired by naturally occurring muscarinic antagonists. Research primarily focuses on its activity as a competitive muscarinic receptor antagonist, specifically targeting the M3 subtype. [, ] This mechanism makes it relevant for investigating bladder smooth muscle function and exploring novel approaches to manage OAB.
The synthesis of solifenacin succinate involves several methods, with notable advancements aimed at improving efficiency and yield. One prominent method includes the reaction of solifenacin with succinic acid in the presence of suitable solvents.
The synthesis process has been optimized to yield high-quality solifenacin succinate with minimal impurities, making it suitable for industrial production.
Solifenacin succinate has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula is , indicating the presence of two nitrogen atoms and four oxygen atoms.
The three-dimensional conformation of solifenacin succinate plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.
Solifenacin succinate participates in various chemical reactions that can affect its stability and efficacy:
These reactions are critical for ensuring the compound's safety and effectiveness in clinical applications.
Solifenacin succinate functions primarily as a selective antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder.
Clinical studies have demonstrated that solifenacin effectively reduces symptoms associated with overactive bladder conditions due to this mechanism .
Solifenacin succinate exhibits distinct physical and chemical properties that influence its formulation and stability:
These properties are essential for developing effective pharmaceutical formulations that ensure patient compliance and therapeutic effectiveness .
Solifenacin succinate has significant applications in medical therapy:
Solifenacin succinate (C~23~H~26~N~2~O~2~·C~4~H~6~O~4~) is the succinate salt of solifenacin, a competitive muscarinic antagonist. The free base comprises two chiral centers: one at the C1 position of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety and another at the C3 position of the (3R)-1-azabicyclo[2.2.2]octan-3-ol group [9]. The stereospecific configuration is critical for pharmacological activity, as the (1S,3'R)-isomer exhibits optimal binding affinity to M~3~ muscarinic receptors in the urinary bladder [4] [9]. The molecule features a carboxylate ester linkage connecting the tetrahydroisoquinoline and quinuclidine rings, with the succinic acid protonating the tertiary amine of the quinuclidine (pK~a~ ≈ 9.0) to form a stable crystalline salt [8].
Table 1: Physicochemical Properties of Solifenacin Succinate
Property | Value | Method |
---|---|---|
Molecular Weight | 480.56 g/mol | - |
Melting Point | 145–149°C | DSC [5] [8] |
Solubility (25°C) | Sparingly soluble in water (10 mg/mL, pH 7.2); Slightly soluble in ethanol | Equilibrium solubility [9] |
Log P (Partition Coefficient) | 1.69 (at pH 7.0) | Reversed-phase HPLC [9] |
Crystal System | Monoclinic | PXRD [5] |
Crystalline solifenacin succinate exhibits a monoclinic lattice (space group P2~1~) with characteristic powder X-ray diffraction (PXRD) peaks at 2θ angles of 7.2°, 14.5°, 16.8°, 21.4°, and 25.6° (±0.2°) [5]. Differential scanning calorimetry (DSC) shows a single endotherm at 147°C corresponding to melting without decomposition [5] [8]. The crystalline form is thermodynamically stable and resistant to humidity-induced degradation, unlike the amorphous form, which readily absorbs moisture and generates oxidation products (e.g., N-oxide and benzylic ketones) under stress conditions (40°C/75% RH) [9].
Spectroscopic signatures include:
Table 2: Spectroscopic Markers for Crystalline vs. Amorphous Solifenacin Succinate
Technique | Crystalline Form | Amorphous Form |
---|---|---|
PXRD | Sharp peaks at 7.2°, 14.5°, 16.8° | Halo pattern (no distinct peaks) |
DSC | Sharp endotherm at 147°C | Broad glass transition at ~80°C |
Raman Spectroscopy | Intense band at 100 cm⁻¹ | Absence of lattice vibration band |
Stability | Stable at 40°C/75% RH for 6 months | Degrades >5% under same conditions |
The succinate salt formation is pivotal for purifying solifenacin and removing residual diastereomeric impurities. Key process parameters include:
The process typically reduces undesired (1S,3'S)-diastereomer to <0.05% (w/w), meeting pharmacopeial limits [1] [5].
Recent optimizations minimize environmental impact:
Table 4: Green Chemistry Metrics in Solifenacin Succinate Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Solvent Consumption | 15 L/kg API | 5 L/kg API | 67% reduction |
E-factor | 85 (kg waste/kg product) | 42 (kg waste/kg product) | 50% reduction |
Energy Use | 120 kWh/kg | 75 kWh/kg | 37.5% reduction |
Stability (Impurity K) | 0.88% in wet-granulated tablets | 0.25% in DC tablets | 72% reduction |
Quality Control of Impurities:Impurity K (oxidized benzylic ketone) is monitored via a novel HPLC-MS method using a Waters XBridge C~18~ column and ammonium acetate/acetonitrile buffer (pH 7.0). It elutes at 3.9 min, distinguishable from N-oxide impurity (3.6 min) by its UV spectrum (λ~max~ 250 nm) [3] [7]. A one-step synthesis of Impurity K employs cerium(IV) ammonium nitrate oxidation of solifenacin in water/acetonitrile (yield: 18%) [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: